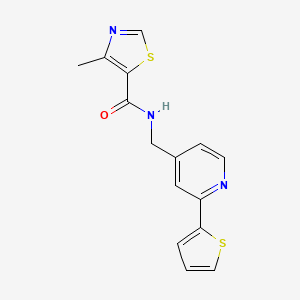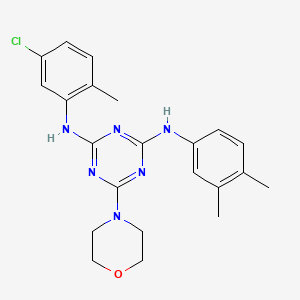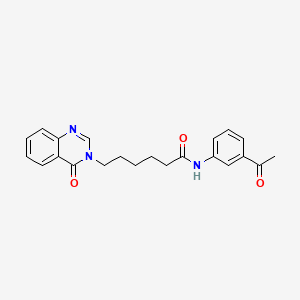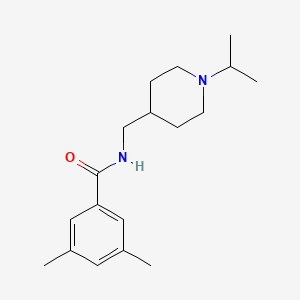
4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a halogenated pyridine derivative.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring or the thiazole ring using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the pyridine ring or the amide group, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or thiophene rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenated reagents, organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can lead to piperidine derivatives.
Scientific Research Applications
4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound can be used in the development of new agrochemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-phenylthiazole-5-carboxamide
- N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide
- 4-methyl-5-(2-(1,1,1-trifluoro-2-methylprop-2-yl)pyridin-4-yl)thiazole-2-amine
Uniqueness
4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds. This structural feature can enhance its binding affinity to certain biological targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
4-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-14(21-9-18-10)15(19)17-8-11-4-5-16-12(7-11)13-3-2-6-20-13/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZLLUVDIYSKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2584198.png)

![5-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584201.png)
![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)

![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)

![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)

![4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B2584212.png)
![6-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2584213.png)

![N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2584216.png)
![(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2584217.png)
